molecular formula C16H16O B12607392 1,3-Dimethyl-5-[(2-phenylethenyl)oxy]benzene CAS No. 909252-16-0

1,3-Dimethyl-5-[(2-phenylethenyl)oxy]benzene

Cat. No.: B12607392
CAS No.: 909252-16-0
M. Wt: 224.30 g/mol
InChI Key: GROPGYKABOOMGZ-UHFFFAOYSA-N
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Description

1,3-Dimethyl-5-[(2-phenylethenyl)oxy]benzene is an organic compound with the molecular formula C16H16O. It is a derivative of benzene, featuring a phenylethenyl group attached to the benzene ring through an ether linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Dimethyl-5-[(2-phenylethenyl)oxy]benzene can be synthesized through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. This reaction typically involves the coupling of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and tolerant of various functional groups, making it a versatile method for synthesizing complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing efficient and cost-effective catalysts and reagents. The scalability of this method makes it suitable for producing significant quantities of the compound for various applications .

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethyl-5-[(2-phenylethenyl)oxy]benzene undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenolic compounds, while substitution reactions can produce a variety of substituted benzene derivatives .

Scientific Research Applications

1,3-Dimethyl-5-[(2-phenylethenyl)oxy]benzene has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.

    Biology: The compound’s derivatives may have potential biological activities, making it a subject of interest in medicinal chemistry.

    Medicine: Research into its derivatives could lead to the development of new pharmaceuticals.

    Industry: The compound is used in the production of advanced materials, such as polymers and resins.

Mechanism of Action

The mechanism of action of 1,3-Dimethyl-5-[(2-phenylethenyl)oxy]benzene involves its interaction with various molecular targets and pathways. The compound’s structure allows it to participate in a range of chemical reactions, influencing its reactivity and interactions with other molecules. Specific pathways and targets depend on the context of its use, such as in organic synthesis or biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Dimethyl-5-[(2-phenylethenyl)oxy]benzene is unique due to its specific ether linkage and phenylethenyl group, which confer distinct chemical properties and reactivity compared to its similar compounds. This uniqueness makes it valuable for specific applications in organic synthesis and materials science .

Properties

CAS No.

909252-16-0

Molecular Formula

C16H16O

Molecular Weight

224.30 g/mol

IUPAC Name

1,3-dimethyl-5-(2-phenylethenoxy)benzene

InChI

InChI=1S/C16H16O/c1-13-10-14(2)12-16(11-13)17-9-8-15-6-4-3-5-7-15/h3-12H,1-2H3

InChI Key

GROPGYKABOOMGZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)OC=CC2=CC=CC=C2)C

Origin of Product

United States

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